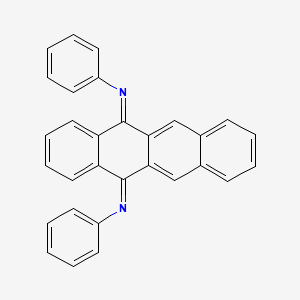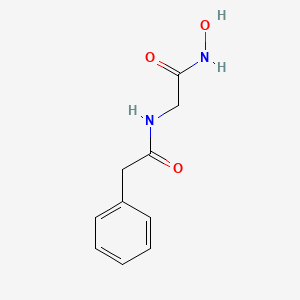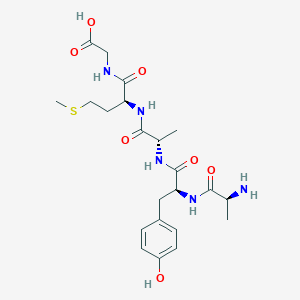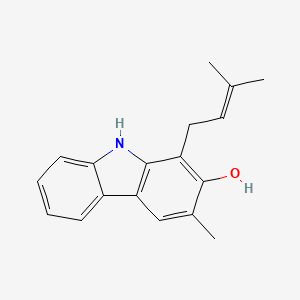![molecular formula C24H23NO3 B14179703 (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one CAS No. 920802-86-4](/img/structure/B14179703.png)
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is a synthetic organic compound that features a morpholine ring substituted with benzyl and benzyloxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Benzyl and Benzyloxyphenyl Groups: The benzyl and benzyloxyphenyl groups can be introduced via nucleophilic substitution reactions. For instance, benzyl bromide and 4-benzyloxyphenyl bromide can be used as alkylating agents in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Biological Studies: It can be used to study the interactions of morpholine derivatives with biological targets, such as enzymes and receptors.
Wirkmechanismus
The mechanism of action of (6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and benzyloxyphenyl groups may enhance the compound’s binding affinity and selectivity towards these targets. The morpholine ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylmorpholine: Lacks the benzyloxyphenyl group, which may result in different biological activity.
4-Benzyloxyphenylmorpholine: Lacks the benzyl group, which may affect its binding affinity and selectivity.
Uniqueness
(6R)-4-Benzyl-6-[4-(benzyloxy)phenyl]morpholin-3-one is unique due to the presence of both benzyl and benzyloxyphenyl groups, which can enhance its biological activity and selectivity compared to similar compounds.
Eigenschaften
CAS-Nummer |
920802-86-4 |
|---|---|
Molekularformel |
C24H23NO3 |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
(6R)-4-benzyl-6-(4-phenylmethoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C24H23NO3/c26-24-18-28-23(16-25(24)15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)27-17-20-9-5-2-6-10-20/h1-14,23H,15-18H2/t23-/m0/s1 |
InChI-Schlüssel |
DIZGDCOEBRZAIK-QHCPKHFHSA-N |
Isomerische SMILES |
C1[C@H](OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Kanonische SMILES |
C1C(OCC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Aminophenyl)sulfonylamino]pentanedioic acid](/img/structure/B14179622.png)
![N,N'-[1,3,4-Oxadiazole-2,5-diyldi(4,1-phenylene)]di(prop-2-enamide)](/img/structure/B14179623.png)

![1-Propanone, 2-[[2,6-bis(1-methylethyl)phenyl]imino]-1-phenyl-, (2Z)-](/img/structure/B14179634.png)



![4-Chloro-N-[5-chloro-2-(hydroxymethyl)phenyl]benzene-1-sulfonamide](/img/structure/B14179660.png)
![4-{[4-(5-Pentyl-1H-pyrazol-3-yl)phenoxy]methyl}benzonitrile](/img/structure/B14179669.png)





